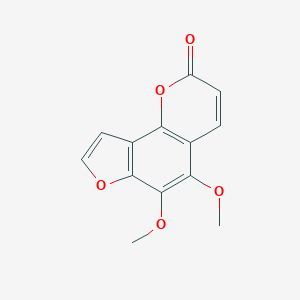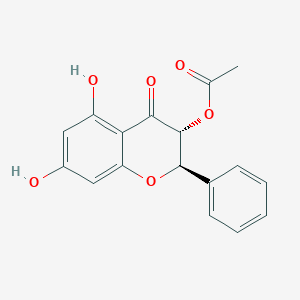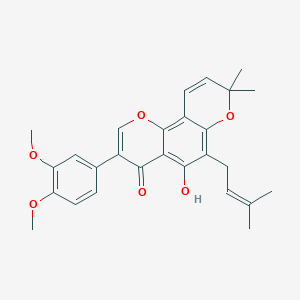
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one, also known as flavokawain B, is a natural compound found in the kava plant. It has been the subject of scientific research due to its potential health benefits and medicinal properties. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in inducing apoptosis in breast cancer cells is not fully understood. However, it has been suggested that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B inhibits the Akt/mTOR pathway, which is involved in cell survival and growth. This inhibition leads to the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Flavokawain B has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Flavokawain B has also been shown to have anti-microbial properties against a number of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-oxidant properties by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in lab experiments is that it is a natural compound, which may make it more attractive for use in medicinal applications. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B. One area of research could focus on the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research could focus on the potential use of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in combination with other compounds to enhance its anti-cancer properties. Additionally, further research could be conducted to explore the potential of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in treating other types of cancer and diseases.
Métodos De Síntesis
Flavokawain B can be extracted from the roots of the kava plant, but it can also be synthesized in the laboratory. One method of synthesis involves the reaction of 2,4,6-trimethoxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a catalyst to produce the intermediate compound 3-(3,4-dimethoxyphenyl)-5-hydroxy-6-(3-methylbut-2-en-1-yl)-4H-pyran-4-one. This intermediate is then converted to 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B through a series of reactions involving acid, base, and oxidation.
Aplicaciones Científicas De Investigación
Flavokawain B has been the subject of scientific research due to its potential health benefits and medicinal properties. Studies have shown that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B has anti-cancer properties, specifically in breast cancer cells. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells without affecting normal cells. Flavokawain B has also been shown to have anti-inflammatory, anti-microbial, and anti-oxidant properties.
Propiedades
Número CAS |
5456-71-3 |
|---|---|
Nombre del producto |
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one |
Fórmula molecular |
C27H28O6 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-9-17-23(28)22-24(29)19(16-8-10-20(30-5)21(13-16)31-6)14-32-26(22)18-11-12-27(3,4)33-25(17)18/h7-8,10-14,28H,9H2,1-6H3 |
Clave InChI |
LQYJACCCVUEHFD-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C |
Otros números CAS |
5456-71-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



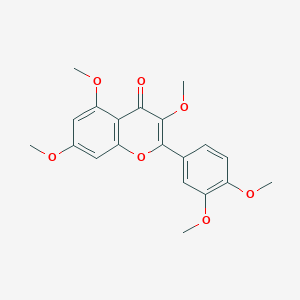
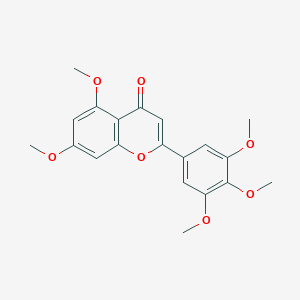
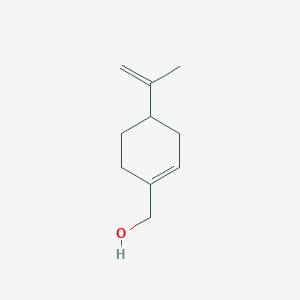
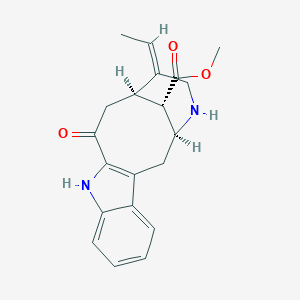
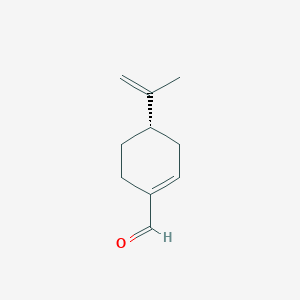
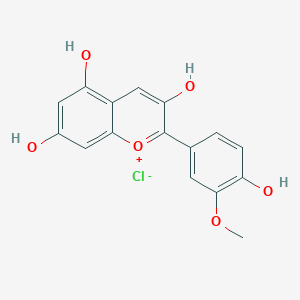
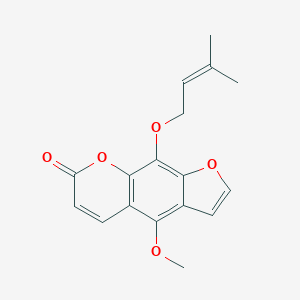
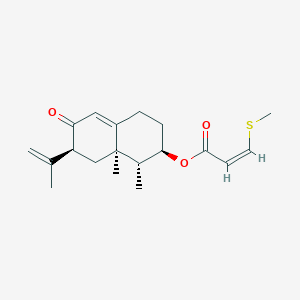
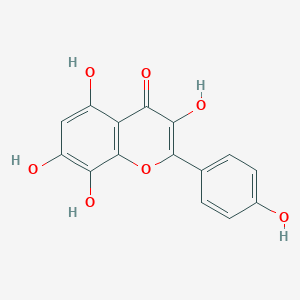
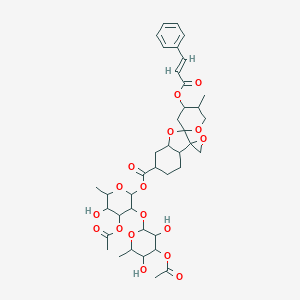
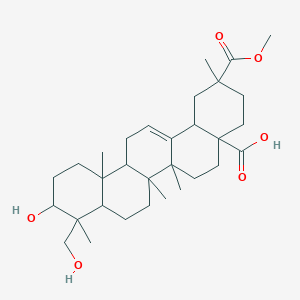
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
